N'-Benzylidene-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Description

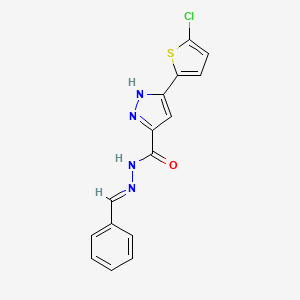

N'-Benzylidene-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a central pyrazole ring substituted with a 5-chlorothiophen-2-yl group at position 3 and a benzylidene hydrazide moiety at position 3. The compound’s structure (Fig. 1) features an (E)-configured imine bond linking the pyrazole core to the benzylidene group, confirmed via X-ray crystallography in related analogs . This compound is synthesized via condensation of 3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide with benzaldehyde under reflux conditions in ethanol . Its structural uniqueness lies in the electron-withdrawing 5-chloro substituent on the thiophene ring, which may enhance electrophilicity and influence bioactivity .

Properties

CAS No. |

302918-74-7 |

|---|---|

Molecular Formula |

C15H11ClN4OS |

Molecular Weight |

330.8 g/mol |

IUPAC Name |

N-[(E)-benzylideneamino]-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C15H11ClN4OS/c16-14-7-6-13(22-14)11-8-12(19-18-11)15(21)20-17-9-10-4-2-1-3-5-10/h1-9H,(H,18,19)(H,20,21)/b17-9+ |

InChI Key |

IWRXTXZQDFLTTN-RQZCQDPDSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzylidene-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide with benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-Benzylidene-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-Benzylidene-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

Medicine: It has potential therapeutic applications due to its biological activities.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-Benzylidene-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structural analogs, substituent effects, and bioactivities:

Substituent Variations on the Arylidene Moiety

Key Insight: Electron-donating groups (e.g., methoxy, dimethylamino) on the arylidene moiety improve solubility and binding interactions, while electron-withdrawing groups (e.g., nitro, chloro) may enhance reactivity or target specificity .

Heterocyclic Substituents on the Pyrazole Ring

Key Insight : Halogenated aryl groups (e.g., 5-chlorothiophene, 4-bromophenyl) improve target binding via halogen interactions, while nitrogen-containing heterocycles (e.g., pyridine) enable metal coordination .

Biological Activity

N'-Benzylidene-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C15H11ClN4OS

Molecular Weight: 318.79 g/mol

IUPAC Name: this compound

InChI Key: JXGZVYQYXKJYQZ-UHFFFAOYSA-N

The compound features a pyrazole ring, a benzylidene moiety, and a chlorothiophene substituent, which contribute to its biological activity.

Synthesis

The synthesis typically involves the condensation of benzaldehyde with 3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide under acidic conditions. The reaction yields the desired product through the formation of an imine bond between the aldehyde and the hydrazone.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting various cancer cell lines:

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer cell survival.

Thrombin Inhibition

Another significant biological activity is its role as a thrombin inhibitor . The presence of the chlorothiophene moiety enhances the compound's binding affinity to thrombin, leading to effective inhibition:

This property suggests potential applications in anticoagulant therapy, particularly in conditions where thrombin activity needs to be regulated.

Case Studies

-

Study on Anticancer Activity:

A series of experiments conducted on various human cancer cell lines demonstrated that N'-Benzylidene derivatives exhibited significant cytotoxicity and induced apoptosis in A549 and MCF-7 cells. The study concluded that these compounds could serve as lead structures for developing new anticancer agents . -

Thrombin Inhibition Research:

Research focusing on thrombin inhibitors revealed that modifications in the structure significantly affected their inhibitory potency. The introduction of specific substituents, such as chlorothiophene, markedly increased the compound's effectiveness against thrombin compared to other analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.